Product packaging for Fmoc-N-Me-Tyr(tBu)-OH(Cat. No.:CAS No. 133373-24-7)

Fmoc-N-Me-Tyr(tBu)-OH

Cat. No.: B557325
CAS No.: 133373-24-7
M. Wt: 473.6 g/mol
InChI Key: WTLSDEYZKFJXFT-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of N-Methylated Amino Acids in Peptide Science

The substitution of an amide proton with a methyl group (N-methylation) on the peptide backbone is a minimalist modification that profoundly impacts the physicochemical and biological properties of a peptide. nih.gov This strategic alteration is a key tool for overcoming the inherent limitations of natural peptides as therapeutic agents, such as poor stability and low cell permeability. researchgate.netnih.gov

A primary advantage of incorporating N-methylated amino acids into a peptide sequence is the significant enhancement of its metabolic stability. nih.govresearchgate.net Natural peptides are often rapidly degraded in biological systems by proteases, enzymes that cleave peptide bonds. The presence of a methyl group on the amide nitrogen sterically hinders the approach of these enzymes, effectively preventing enzymatic cleavage at the modified site. researchgate.netmdpi.com This modification confers high stability against proteases, prolonging the peptide's half-life in vivo. researchgate.netnih.gov Studies have shown that peptides containing N-methylated residues are substantially more resistant to degradation by serum-borne metabolic enzymes compared to their non-methylated counterparts. nih.gov This increased resistance is a critical factor in developing peptide drugs with improved pharmacokinetic profiles.

PropertyImpact of N-MethylationConsequence
Metabolic StabilityIncreasesEnhanced resistance to protease degradation. researchgate.netmdpi.com
Lipophilicity (ClogP)IncreasesImproved ability to cross cell membranes. nih.govresearchgate.net
Aqueous SolubilityIncreasesBetter interaction with physiological fluids. researchgate.netrsc.org
BioavailabilityEnhancesImproved potential for oral drug delivery. nih.govresearchgate.net
Conformational RigidityIncreasesRestricts bond rotation, leading to more defined structures. rsc.org
Cell PermeabilityModulatesReduces hydrogen bond donor capacity, aiding passive diffusion. nih.govunc.edu

The N-methyl group imposes significant steric constraints on the peptide backbone, restricting the rotation around the N-Cα (phi, φ) and Cα-C' (psi, ψ) torsional angles. rsc.org This restriction reduces the conformational flexibility of the peptide, leading to a more rigid and predictable three-dimensional structure. researchgate.netresearchgate.net This property is highly valuable in the design of foldamers, which are synthetic oligomers that mimic the well-defined secondary structures of proteins like helices and sheets. acs.orgunipd.it By strategically placing N-methylated amino acids, such as N-methylalanine, chemists can create stable, extended, or helical structures that would otherwise be transient or inaccessible to natural peptides. rsc.org This conformational control is crucial for designing molecules that can bind to specific biological targets with high affinity and specificity. nih.gov

The ability of a peptide to cross cell membranes is often limited by the high energy cost associated with moving the polar amide backbone through the hydrophobic lipid bilayer. chemrxiv.org N-methylation aids in overcoming this barrier by eliminating the amide proton's ability to act as a hydrogen bond donor to the surrounding water solvent. nih.gov This reduction in the desolvation energy penalty facilitates passive diffusion across the cell membrane. researchgate.net Consequently, N-methylation is a widely used strategy to enhance the cell permeability of peptides, including cell-penetrating peptides (CPPs). nih.govunc.edu The increased lipophilicity and altered conformation resulting from N-methylation can also enhance the peptide's interaction with hydrophobic regions of target proteins. researchgate.net

Role in Conformational Rigidity and Foldamer Design

Role of Fmoc-N-Me-Tyr(tBu)-OH as a Specialized Building Block

This compound is a commercially available, ready-to-use building block for incorporating an N-methylated tyrosine residue into a peptide sequence during SPPS. chemicalbook.com Tyrosine itself is a critical amino acid, often involved in biological signaling through phosphorylation. chemicalbook.com The N-methylated version provides the benefits of enhanced stability and conformational constraint. The compound's utility in advanced peptide synthesis stems directly from its dual protecting group strategy, which allows for controlled, sequential additions of amino acids to a growing peptide chain. chemimpex.com

The synthesis of a specific peptide sequence requires that the reactive amino and side-chain functional groups are temporarily blocked or "protected" to prevent unwanted side reactions. This compound employs an orthogonal protection scheme, which is the cornerstone of modern SPPS. iris-biotech.de

Fmoc (9-fluorenylmethoxycarbonyl) Group: This group protects the N-terminal amino group of the amino acid. thermofisher.com The Fmoc group is base-labile, meaning it is stable under acidic and neutral conditions but can be readily removed using a mild base, typically a solution of piperidine (B6355638). iris-biotech.delibretexts.org This deprotection step exposes the free amine, allowing it to form a peptide bond with the next amino acid in the sequence.

tBu (tert-Butyl) Group: This group protects the hydroxyl (-OH) function on the side chain of the tyrosine residue. peptide.com The tBu group is acid-labile and is stable during the repeated base treatments used to remove the Fmoc group. It is typically removed at the final stage of synthesis, along with cleavage of the peptide from the solid support resin, using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). iris-biotech.dethermofisher.com

This orthogonal Fmoc/tBu strategy ensures that the side chain remains protected throughout the entire chain assembly process and is only deprotected during the final cleavage step, yielding the desired target peptide with high purity. iris-biotech.decblpatras.gr

Protecting GroupFunctionDeprotection ConditionStability
Fmoc (9-fluorenylmethoxycarbonyl)Protects the N-terminal amine. thermofisher.comMild base (e.g., 20% piperidine in DMF). iris-biotech.delibretexts.orgStable to acids.
tBu (tert-Butyl)Protects the tyrosine side-chain hydroxyl group. peptide.comStrong acid (e.g., Trifluoroacetic Acid - TFA). thermofisher.comStable to bases.

Steric and Electronic Effects of N-Methylation and tert-Butyl Protection

The introduction of N-methyl and tert-butyl groups imparts significant steric and electronic effects that are fundamental to the utility of this compound in peptide synthesis.

N-Methylation: The presence of a methyl group on the amide nitrogen introduces steric hindrance, which can influence the peptide's conformation and its interactions with other molecules. beilstein-journals.org This modification can disrupt the formation of secondary structures like alpha-helices and beta-sheets by preventing the formation of hydrogen bonds. mdpi.com Electronically, the methyl group is electron-donating, which can affect the reactivity of the amide bond.

tert-Butyl Protection: The tert-butyl group is a bulky protecting group used for the hydroxyl function of the tyrosine side chain. iris-biotech.de This protection is crucial to prevent unwanted side reactions at the hydroxyl group during peptide synthesis. caymanchem.com The tert-butyl group is acid-labile, meaning it can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis. iris-biotech.de

Modification Steric Effect Electronic Effect
N-MethylationIncreased bulk around the peptide backbone, restricts bond rotation, can alter peptide conformation. beilstein-journals.orgmdpi.comElectron-donating, can influence amide bond character.
tert-Butyl GroupSignificant bulk protecting the tyrosine hydroxyl group. iris-biotech.deGenerally considered electronically neutral in its protective role.

Context within Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, allowing for the stepwise assembly of amino acids into a peptide chain while one end is anchored to a solid support. peptide.comspringernature.com The Fmoc strategy is one of the two major approaches to SPPS. americanpeptidesociety.org

Advantages of Fmoc Strategy in Peptide Synthesis

The Fmoc/tBu strategy has become the predominant method for peptide synthesis for several key reasons: nih.gov

Mild Deprotection Conditions: The Fmoc protecting group is removed under mild basic conditions, typically using piperidine. americanpeptidesociety.org This contrasts with the harsher acidic conditions required in the alternative Boc (tert-butyloxycarbonyl) strategy. americanpeptidesociety.orgthermofisher.com

Orthogonality: The Fmoc and tBu protecting groups are orthogonal, meaning one can be removed without affecting the other. peptide.comiris-biotech.de The Fmoc group is base-labile, while the side-chain protecting groups (like tBu) are acid-labile. peptide.comaltabioscience.com This allows for selective deprotection and modification of the peptide.

Compatibility: The milder conditions of Fmoc chemistry are compatible with a wider range of sensitive amino acids and post-translational modifications. altabioscience.com

Automation: The process is well-suited for automation, enabling the rapid and efficient synthesis of long and complex peptides. altabioscience.com

Challenges Associated with N-Methylated Amino Acid Incorporation in SPPS

Despite the advantages of the Fmoc strategy, the incorporation of N-methylated amino acids like this compound presents significant challenges:

Steric Hindrance: The N-methyl group creates steric hindrance, which can dramatically slow down the coupling reaction between the N-methylated amino acid and the growing peptide chain. beilstein-journals.orgacs.orgscielo.org.mx Coupling two N-methylated amino acids consecutively is particularly difficult. peptide.comnih.gov

Inefficient Coupling: Standard coupling reagents used in SPPS, such as HBTU, are often less effective for N-methylated amino acids. peptide.com More potent and specialized coupling reagents like HATU, PyAOP, or PyBOP are often required to achieve acceptable yields. peptide.comnih.govwiley.combachem.compeptide.com

Racemization: There is an increased risk of racemization (loss of stereochemical purity) at the C-terminal of the N-methylated amino acid during activation. wiley.com

Side Reactions: The synthesis of peptides containing N-methylated amino acids can be prone to side reactions, such as the formation of diketopiperazines and other by-products, particularly during the cleavage of the peptide from the resin under acidic conditions. nih.govwiley.com

Reaction Monitoring: Traditional methods for monitoring the completion of coupling reactions, such as the ninhydrin (B49086) test, are not effective for secondary amines like those in N-methylated residues. peptide.comwiley.com Alternative tests, such as the bromophenol blue test, are necessary. peptide.com

Challenge Reason Common Solutions
Slow/Incomplete CouplingSteric hindrance from the N-methyl group. beilstein-journals.orgacs.orgUse of stronger coupling reagents (e.g., HATU, PyAOP), longer reaction times, or double coupling. peptide.comnih.govwiley.com
RacemizationFormation of stable oxazolonium ions during activation. wiley.comUse of specific coupling reagents and additives that minimize racemization. peptide.com
Side ReactionsInstability under acidic cleavage conditions. nih.govwiley.comOptimization of cleavage time and conditions. nih.gov
Difficult Reaction MonitoringN-methylated amine does not react with ninhydrin. wiley.comUse of alternative monitoring methods like the bromophenol blue test. peptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H31NO5 B557325 Fmoc-N-Me-Tyr(tBu)-OH CAS No. 133373-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-13-19(14-16-20)17-26(27(31)32)30(4)28(33)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,31,32)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLSDEYZKFJXFT-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576956
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133373-24-7
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-tyrosine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies for Fmoc N Me Tyr Tbu Oh and N Methylated Peptides

Synthesis of Fmoc-N-Me-Tyr(tBu)-OH Building Block

The this compound building block is a crucial component for the solid-phase synthesis of peptides containing an N-methylated tyrosine residue. chemimpex.com Its synthesis requires a multi-step process that involves the protection of functional groups and the selective methylation of the amino group.

General Synthetic Routes and Precursors

The synthesis of this compound typically starts from the precursor L-Tyrosine. chemicalbook.com A common route involves the protection of the amino group with a fluorenylmethoxycarbonyl (Fmoc) group and the phenolic hydroxyl group with a tert-butyl (tBu) group, yielding Fmoc-Tyr(tBu)-OH. peptide.com This intermediate is then subjected to N-methylation.

Another approach involves starting with a precursor where the amino group is protected by a group amenable to methylation, such as a 2-nitrobenzenesulfonyl (o-NBS) group. mdpi.com After methylation, this protecting group is removed and replaced with the Fmoc group to yield the final product.

N-Methylation Strategies for α-Amino Acids

The introduction of a methyl group onto the α-amino nitrogen of an amino acid is a key transformation in the synthesis of N-methylated amino acids. acs.org Various methods have been developed to achieve this, both in solution and on a solid support.

Historically, solution-phase methods were the first to be developed for the synthesis of N-methylated amino acids. acs.org One of the earliest approaches, pioneered by Emil Fischer, involved the N-methylation of N-tosyl protected amino acids using methyl iodide in the presence of a base. acs.org However, the removal of the tosyl group requires harsh conditions. acs.org

Another strategy involves the formation of a 5-oxazolidinone (B12669149) from an N-Fmoc-amino acid and formaldehyde (B43269), which is then reduced to introduce the N-methyl group. wiley.com More contemporary methods utilize reagents like N-benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides, which can be efficiently methylated after coupling. acs.org Reductive amination using formaldehyde and a reducing agent is another common and practical method, though it can present challenges in terms of waste separation. wiley.com

Interactive Data Table: Comparison of Solution-Phase N-Methylation Methods
MethodProtecting GroupMethylating AgentKey Features & Limitations
Fischer MethodN-TosylMethyl IodidePioneering method; harsh deprotection conditions. acs.org
Oxazolidinone MethodN-FmocFormaldehyde, then reducing agentUtilizes a cyclic intermediate. wiley.com
Bts-Protected Amino Acid ChloridesN-Bts-Allows for methylation after peptide coupling. acs.org
Reductive AminationVariousFormaldehyde & ReductantPractical but can have waste separation issues. wiley.com

Solid-phase synthesis offers several advantages for the preparation of N-methylated amino acids, including simplified purification and the ability to drive reactions to completion using excess reagents. acs.org A common strategy involves attaching the amino acid to a solid support, performing the N-methylation on the resin-bound amino acid, and then cleaving the final product from the resin. mdpi.com

The 2-chlorotrityl chloride (2-CTC) resin is frequently used as a solid support for the synthesis of N-methylated amino acids. mdpi.comresearchgate.net The amino acid is first anchored to the resin, which temporarily protects the carboxylic acid group. mdpi.com This allows for subsequent chemical modifications to be performed on the amino group. The 2-CTC resin is advantageous because the final product can be cleaved under very mild acidic conditions, which preserves acid-sensitive protecting groups on the amino acid side chains. researchgate.net

The typical solid-phase synthesis on 2-CTC resin involves the following steps:

Attachment of the Fmoc-protected amino acid to the 2-CTC resin. mdpi.com

Removal of the Fmoc group to expose the primary amine. mdpi.com

Protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group. mdpi.com This group makes the remaining proton on the nitrogen acidic.

Methylation of the sulfonamide using a methylating agent. mdpi.com

Removal of the o-NBS group.

Re-introduction of the Fmoc group.

Cleavage of the final Fmoc-N-Me-amino acid from the resin. mdpi.com

In the context of solid-phase N-methylation, both dimethyl sulfate (B86663) and methyl iodide are commonly employed as methylating agents. mdpi.comnih.gov

Dimethyl sulfate is a powerful and cost-effective methylating agent. wikipedia.org It is often used in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to deprotonate the sulfonamide. mdpi.com Studies have shown that dimethyl sulfate can lead to high yields in N-methylation reactions. researchgate.netacs.org

Methyl iodide is another effective methylating agent. acs.org While it is also widely used, it can be less reactive than dimethyl sulfate and may require longer reaction times or harsher conditions to achieve complete methylation. researchgate.net Additionally, due to its low boiling point, handling methyl iodide can pose safety and environmental challenges, especially on a large scale. acs.org

A study comparing the two reagents in the solid-phase synthesis of Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-βAla-OH on 2-CTC resin found that both methods provided the desired products with high yield and purity. mdpi.comresearchgate.netnih.gov

Interactive Data Table: Comparison of Methylating Reagents for Solid-Phase Synthesis
Methylating ReagentKey CharacteristicsAdvantagesDisadvantages
Dimethyl SulfatePowerful, cost-effective. wikipedia.orgHigh reactivity, good yields. researchgate.netacs.orgHigh toxicity. wikipedia.org
Methyl IodideEffective methylating agent. acs.orgCommonly used.Less reactive than dimethyl sulfate, volatile, potential safety concerns. researchgate.netacs.org
Solid-Phase N-Methylation Approaches
Utilization of 2-Chlorotrityl Chloride (2-CTC) Resin as a Temporary Protecting Group

Orthogonal Protecting Group Considerations

The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its orthogonal nature, allowing for the selective removal of protecting groups under distinct chemical conditions. nih.govacs.orgbiosynth.compeptide.com This orthogonality is crucial when incorporating complex building blocks like this compound.

Selective Cleavage of Fmoc and tBu Groups

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as the temporary protecting group for the α-amino group, while the tBu (tert-butyl) group provides permanent protection for the tyrosine side-chain hydroxyl group. peptide.comiris-biotech.de The key to the Fmoc/tBu strategy is the differential lability of these groups.

The Fmoc group is base-labile and is typically removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.dethieme-connect.de This deprotection occurs via a β-elimination mechanism. csic.es In cases where Fmoc removal is slow or incomplete, a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed, often in combination with piperidine to scavenge the dibenzofulvene byproduct. peptide.com

Conversely, the tBu group is acid-labile and remains stable during the basic conditions of Fmoc deprotection. biosynth.comaltabioscience.com It is cleaved at the end of the synthesis, concurrently with the cleavage of the peptide from the resin, using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). iris-biotech.depeptide.com A common cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v). The selective and sequential removal of these groups is fundamental to the stepwise elongation of the peptide chain. peptide.compeptide.com

Table 1: Selective Cleavage Conditions for Fmoc and tBu Groups

Protecting GroupChemical LabilityReagent(s) for CleavageMechanism/Notes
Fmoc Base-labile20% Piperidine in DMF; DBUβ-elimination. DBU can be used for difficult deprotections. thieme-connect.depeptide.com
tBu Acid-labileTrifluoroacetic acid (TFA) based cocktailsCleaved during final peptide-resin cleavage. iris-biotech.depeptide.com
Compatibility with Other Side-Chain Protecting Groups

The Fmoc/tBu strategy is compatible with a wide array of other acid-labile side-chain protecting groups used for different amino acids in SPPS. nih.govcsic.es This compatibility is essential for the synthesis of complex peptides containing a variety of functionalized residues.

Common side-chain protecting groups that are compatible with the this compound framework include:

Trityl (Trt) for asparagine (Asn), glutamine (Gln), and histidine (His). nih.govcsic.es

Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for arginine (Arg). nih.govcsic.es

tert-Butyloxycarbonyl (Boc) for lysine (B10760008) (Lys) and tryptophan (Trp). nih.gov

These groups, like the tBu group on tyrosine, are stable to the basic conditions used for Fmoc removal but are cleaved by the final TFA cocktail. csic.es

For more complex synthetic schemes, such as the synthesis of branched or cyclic peptides, further orthogonality may be required. In these cases, protecting groups that are cleaved under conditions that leave both Fmoc and tBu-based groups intact are employed. Examples include:

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) : These are removed by treatment with 2% hydrazine (B178648) in DMF, allowing for selective deprotection of a side chain (e.g., on a lysine residue) for on-resin modification. merckmillipore.com

Mmt (Monomethoxytrityl) : A more acid-labile group than Trt, it can be selectively removed using dilute TFA (e.g., 1%) while other tBu-based groups remain, which is useful for on-resin cyclizations. peptide.com

Table 2: Compatibility of Fmoc/tBu with Other Protecting Groups

Amino AcidCommon Side-Chain Protecting GroupCleavage ConditionCompatibility Notes
ArgPbfTFACompatible with standard Fmoc/tBu strategy. nih.govcsic.es
Asn, Gln, HisTrtTFACompatible with standard Fmoc/tBu strategy. nih.govcsic.es
LysBocTFACompatible with standard Fmoc/tBu strategy. nih.gov
Lys, OrnivDde, Dde2% Hydrazine/DMFOrthogonal to both Fmoc and tBu cleavage.
Cys, TyrMmt1% TFA/DCMOrthogonal; allows for selective deprotection. peptide.com

Incorporation of this compound in Peptide Synthesis

The incorporation of N-methylated amino acids like this compound into a growing peptide chain is a known challenge in SPPS. nih.gov The steric hindrance from the N-methyl group significantly slows down the coupling reaction compared to their non-methylated counterparts. cem.comresearchgate.net

Solution-Phase Peptide Synthesis Strategies

While solid-phase peptide synthesis (SPPS) is dominant, solution-phase synthesis remains important, particularly for large-scale production. The synthesis of peptides containing N-methylated amino acids in solution presents the same fundamental challenge of sterically hindered coupling. scielo.org.mx Traditional reagents like DCC are often inefficient, requiring long reaction times and resulting in lower yields. scielo.org.mx The use of more potent coupling reagents is essential for success. HATU has been demonstrated to be highly effective for coupling N-methyl amino acids in solution, enabling high yields and short reaction times under mild conditions (e.g., at room temperature). scielo.org.mx This makes it a preferred reagent for creating fragments containing N-methylated residues that can be subsequently joined together in a convergent synthesis strategy.

On-Resin N-Methylation of Peptides

An alternative to using pre-synthesized this compound is to perform the N-methylation reaction directly on the peptide chain while it is still attached to the solid support. wiley.comspringernature.com This approach allows for the introduction of a methyl group at a specific site without having to synthesize the corresponding N-methylated building block. Several methods have been developed for on-resin N-methylation. A common strategy involves a three-step process after the standard Fmoc deprotection of the target amino acid:

Protection: The newly freed N-terminal amine is temporarily protected with a group that activates the amide proton for deprotonation, such as an o-nitrobenzenesulfonyl (o-NBS) or trifluoroacetyl (Tfa) group. wiley.comacs.orgwiley.com

Alkylation: A strong, non-nucleophilic base is used to deprotonate the sulfonamide or trifluoroacetamide (B147638) nitrogen, followed by alkylation with a methylating agent like methyl iodide, dimethyl sulfate, or via a Mitsunobu reaction. acs.orgnih.govrsc.org

Deprotection: The temporary activating group (e.g., o-NBS) is selectively removed to reveal the N-methylated amine, allowing peptide chain elongation to continue. wiley.comwiley.com

This method provides flexibility in synthesizing N-methylated peptide libraries for structure-activity relationship (SAR) studies. springernature.comnih.gov

Regioselectivity and Conformational Influence on N-Methylation

A key finding in on-resin N-methylation is that the reaction is not always exhaustive. The three-dimensional conformation of the resin-bound peptide plays a crucial role in determining which amide nitrogens are accessible for methylation. nih.govnih.gov This phenomenon means that the regioselectivity (i.e., which specific sites get methylated) is dictated by the peptide's backbone stereochemistry. nih.govnih.gov For cyclic peptides synthesized on-resin, different diastereomers (sequences with varying L- and D-amino acids) can expose different "faces" of the peptide backbone to the reagents, leading to highly selective and predictable N-methylation patterns. nih.gov In one study, a cyclic hexapeptide containing a Tyr residue, cyclo[Leu, D-Leu, Leu, Leu, D-Pro, Tyr], was shown to undergo highly selective trimethylation, with the Tyr residue being one of the sites of methylation. nih.gov This conformational control suggests that the 3D structure of the peptide shields some amide protons from the base and alkylating agent, preventing them from reacting.

Impact on Cyclization of Peptides

N-methylation has a profound impact on the cyclization of peptides, a common strategy to enhance stability and bioactivity. wiley.comresearchgate.net The introduction of an N-methyl group does two main things: it removes a hydrogen bond donor and it increases the propensity of the adjacent peptide bond to adopt a cis conformation, which is otherwise rare. researchgate.netresearchgate.net This conformational steering can dramatically influence the efficiency of the cyclization reaction. acs.org

If the cis-amide bond induced by N-methylation pre-organizes the linear peptide into a conformation that is favorable for ring closure, cyclization can be enhanced. However, if it forces the peptide into a conformation unfavorable for cyclization, the reaction rate can be dramatically slowed, allowing side reactions like hydrolysis and epimerization to become significant. acs.org Studies have shown that backbone methylation is a key factor for successful macrocyclization and that the conformation of the linear, N-methylated precursor dictates the outcome. nih.govacs.org Therefore, while incorporating this compound can be beneficial for the final properties of a cyclic peptide, its effect on the crucial cyclization step must be carefully considered and optimized. springernature.comnih.gov

Advanced Applications and Research Directions of Peptides Containing Fmoc N Me Tyr Tbu Oh

Therapeutic Peptide and Protein Development

The use of Fmoc-N-Me-Tyr(tBu)-OH is particularly impactful in the development of new peptide and protein-based drugs. chemimpex.comformulationbio.com N-methylation is a key strategy to enhance the "drug-like" qualities of peptides, improving their stability, bioavailability, and specificity. nih.govwiley.com This simple addition of a methyl group to the peptide's backbone nitrogen can lead to significant improvements in its therapeutic potential. nih.gov

Design of Protease-Resistant Peptides

A primary obstacle for peptide therapeutics is their rapid degradation by proteases in the body. The N-methyl group on the amide backbone, introduced by using this compound, acts as a steric shield, physically hindering the approach of proteolytic enzymes. explorationpub.comresearchgate.net This modification makes the peptide bond less recognizable to proteases, thereby conferring significant resistance to enzymatic degradation. researchgate.nettandfonline.com

Research has consistently shown that N-methylation dramatically increases peptide stability. For example:

N-methylated analogs of endothelin demonstrated a 500- to 800-fold increase in stability. mdpi.com

A heptapeptide (B1575542) analogue of substance P with two N-methylated amino acids was rendered almost completely resistant to degradation in the human brain. mdpi.com

The introduction of N-methylation to neurotensin (B549771) led to a significantly increased half-life in plasma compared to its unmodified version. mdpi.com

This enhanced stability is a critical factor in developing peptides that can persist in the body long enough to exert their therapeutic effect. mdpi.com

Enhancement of Bioavailability and Pharmacokinetic Profiles

Beyond stability, N-methylation profoundly improves the pharmacokinetic profile of peptides, particularly their bioavailability. nih.govnih.govresearchgate.net The methyl group increases the lipophilicity (fat-solubility) of the peptide and reduces the number of hydrogen bond donors. mdpi.comnih.gov This change in physicochemical properties facilitates the peptide's ability to cross biological membranes, a major hurdle for oral drug delivery. nih.govresearchgate.net

The natural product Cyclosporin A, an orally bioavailable cyclic peptide with seven N-methylated residues, serves as a key inspiration for this strategy. researchgate.netmdpi.com Its success has spurred research into using multiple N-methylations to improve the oral availability of other therapeutic peptides. researchgate.netnih.gov For instance, a tri-N-methylated version of a somatostatin (B550006) analog, which is normally poorly bioavailable, achieved an oral bioavailability of 10% in rats, a significant improvement. nih.govresearchgate.net

Table 1: Impact of N-Methylation on Pharmacokinetic (PK) Parameters of a Cyclic Hexapeptide (Compound 1) in Rats. nih.gov
ParameterValueSignificance
Plasma Clearance (CLp)4.5 mL/min/kgLow clearance indicates slow removal from the body.
Volume of Distribution (Vdss)1.1 L/kgModerate distribution throughout the body.
Terminal Half-Life (T1/2)2.8 hLonger duration of action in the body.
Oral Bioavailability (F)~28%High for a peptide, comparable to Cyclosporin A.

Synthesis of Peptidomimetics with Enhanced Properties

This compound is a crucial building block in the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced therapeutic properties. researchgate.netchemimpex.com N-methylation is a favored modification in this field because it not only improves stability and bioavailability but can also fine-tune receptor binding affinity and selectivity. nih.govnih.gov By constraining the peptide's conformation, N-methylation can lock the molecule into a shape that is optimal for binding to its biological target, sometimes leading to increased potency and selectivity for different receptor subtypes. nih.gov For example, modifying the integrin antagonist cyclo(-GRGDfL-) with multiple N-methylations increased its selectivity for different integrin subtypes. nih.gov

Applications in Drug Delivery Systems

The enhanced stability and membrane-crossing ability of N-methylated peptides make them valuable components in advanced drug delivery systems. chemimpex.com These peptides can be used as carriers to transport other therapeutic agents to specific sites in the body. For instance, cyclic RGD peptides, which target integrins often overexpressed on tumor cells, can be N-methylated to improve their delivery characteristics. Liposomal systems decorated with an N-methylated RGD sequence showed superior tumor localization and reduced side effects compared to non-methylated versions when delivering the anticancer drug doxorubicin. mdpi.com

Structural Biology and Conformational Studies of N-Methylated Peptides

The introduction of an N-methyl group via synthons like this compound has profound consequences for the three-dimensional structure of a peptide, which is intrinsically linked to its biological function. mdpi.com

Analysis of Backbone Conformation and Flexibility

A key conformational effect of N-methylation is its influence on the geometry of the amide bond itself. While standard peptide bonds strongly prefer a trans conformation, the steric clash introduced by N-methylation lowers the energy barrier for the formation of the cis amide bond. wiley.com This ability to populate cis conformations, which are rare in non-methylated peptides (except before proline), dramatically expands the structural possibilities and can lead to unique folds and turns. mdpi.comub.edu These conformational changes are critical, as they can pre-organize a peptide into its bioactive shape for receptor binding or alter its hydrogen bonding network to improve membrane permeability. mdpi.comub.edu

Table 2: Conformational Effects of Backbone N-Methylation. wiley.commdpi.comresearchgate.netub.edu
Structural ParameterEffect of N-MethylationFunctional Implication
Backbone FlexibilityDecreased due to restricted rotation around φ and ψ angles.Pre-organization for receptor binding; reduced entropic penalty upon binding.
Amide Bond GeometryIncreased propensity for cis-amide bonds.Access to unique 3D structures and turns not available to standard peptides.
Hydrogen BondingEliminates the amide N-H as a hydrogen bond donor.Disrupts β-sheets; enhances lipophilicity and membrane permeability.
Secondary StructureCan induce turn-like structures or disrupt helices and sheets.Fine-tuning of peptide shape for optimal target interaction.

Hydrogen Bonding Patterns in N-Methylated Peptides

The introduction of an N-methyl group to a peptide backbone, a modification inherent to this compound, fundamentally alters its hydrogen bonding capabilities. This chemical alteration removes the amide proton, which is a crucial hydrogen bond donor in the formation of canonical secondary structures. Consequently, the regular hydrogen bonding patterns that stabilize structures like α-helices and β-sheets are disrupted. The absence of the N-H group prevents the formation of the classic i to i+4 hydrogen bonds that define α-helices and the inter-strand hydrogen bonds that characterize β-sheets.

Computational Studies on Peptide Conformation and Permeability

Computational modeling has become a vital tool for elucidating the complex relationship between N-methylation, peptide conformation, and membrane permeability. By incorporating residues like this compound, a peptide's conformational landscape is significantly altered. Molecular dynamics (MD) simulations and other computational methods are employed to explore these conformational changes and their impact on physicochemical properties.

These studies have revealed that N-methylation can increase the propensity of the peptide backbone to adopt a cis-amide bond conformation. This "amide bond isomerization" can induce turns and folds, leading to more compact and globular structures. This conformational flexibility is believed to be a key determinant of a peptide's ability to passively diffuse across cell membranes. Computational models suggest that N-methylated peptides can act as "conformational chameleons," adapting their shape to suit their environment. In an aqueous solution, they can expose polar groups, while within the hydrophobic core of a lipid bilayer, they can form internal hydrogen bonds to shield their polar backbone, thereby facilitating permeation.

Table 1: Impact of N-Methylation on Peptide Properties

Property Effect of N-Methylation Rationale
Hydrogen Bond Donating Capacity Eliminated The amide proton is replaced by a methyl group.
Secondary Structure Formation Disrupted Prevents the formation of canonical hydrogen bonds required for α-helices and β-sheets.
Conformational Flexibility Increased Allows for cis/trans isomerization of the amide bond, leading to a wider range of accessible conformations.

| Membrane Permeability | Potentially Increased | Facilitates the adoption of conformations suitable for traversing the lipid bilayer. |

Overcoming Synthetic Challenges in Complex Peptide Architectures

Synthesis of "Difficult" or Aggregation-Prone Sequences

A significant hurdle in solid-phase peptide synthesis (SPPS) is the aggregation of growing peptide chains on the resin support. This is particularly problematic for sequences that are long, hydrophobic, or have a high propensity to form stable secondary structures. Such aggregation can lead to incomplete reactions, resulting in low yields and impure products.

The strategic incorporation of N-methylated amino acids, such as those derived from this compound, is a well-established method for mitigating on-resin aggregation. By replacing the amide proton with a methyl group, N-methylation acts as a "breaker" of secondary structures. It physically obstructs the formation of the inter-chain hydrogen bonds that are the foundation of β-sheet structures, which are a primary cause of aggregation during SPPS. The strategic placement of a single N-methylated residue can be sufficient to disrupt the hydrogen-bonding network, preventing the peptide chains from clumping together and ensuring that the N-terminus remains accessible for the next coupling step.

Beyond disrupting secondary structures, N-methylation also improves the solvation of the peptide-resin complex. The presence of N-methyl groups can reduce the tendency of the peptide to collapse onto itself and the resin matrix. This keeps the peptide chain more extended and accessible to the solvents and reagents used in the synthesis. Improved solvation ensures that both the coupling and deprotection reactions can proceed efficiently, even in sequences that are inherently "difficult" due to their length or hydrophobicity.

Disruption of Aggregation and Beta-Sheet Formation

Design and Synthesis of Cyclic Peptides

Cyclic peptides are of great interest in drug development due to their increased structural rigidity, metabolic stability, and often higher affinity for biological targets compared to their linear counterparts. The inclusion of N-methylated residues like this compound is a powerful strategy in the design and synthesis of these constrained molecules.

N-methylation provides a means of conformational control, which is critical for efficient cyclization. By restricting the available dihedral angles and promoting specific turn structures, N-methylated residues can pre-organize the linear peptide precursor into a conformation that is favorable for ring closure. This can significantly improve the yield and efficiency of the cyclization reaction. Furthermore, the strategic placement of N-methyl groups within the cyclic structure allows for the fine-tuning of its three-dimensional shape, which is essential for its biological activity. This modification can stabilize bioactive conformations and enhance binding to target proteins. The synthesis of these complex molecules often benefits from the aggregation-disrupting properties of N-methylation, ensuring that the linear precursor is synthesized in high fidelity before the crucial cyclization step.

Table 2: Role of N-Methylation in Peptide Synthesis

Challenge in Peptide Synthesis Solution Provided by N-Methylation Mechanism
On-resin aggregation Disruption of β-sheet formation Eliminates hydrogen bond donors necessary for inter-chain bonding.
Poor solvation Enhanced solvation of peptide-resin complex Reduces peptide collapse and improves accessibility for solvents and reagents.
Inefficient cyclization Conformational pre-organization Induces turn structures that favor ring closure.

| Lack of conformational control | Fine-tuning of 3D structure | Restricts torsional angles and stabilizes bioactive conformations. |

Future Perspectives in N-Methylated Amino Acid Chemistry

The field of N-methylated amino acid chemistry is continually advancing, driven by the need for more efficient, sustainable, and versatile synthetic methods. Key areas of future development include green chemistry, innovative protecting groups, and the expansion of the available chemical toolkit.

Solid-phase peptide synthesis (SPPS) has traditionally been criticized from a green chemistry perspective due to its heavy reliance on large volumes of hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). nih.gov These solvents are used for resin swelling, washing, and reaction steps. nih.gov Future developments are focused on replacing these reprotoxic and environmentally harmful solvents with greener alternatives.

Promising green solvents that are being investigated include 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate, and cyclopentyl methyl ether (CPME). nih.gov Research has shown that solvent mixtures, such as anisole (B1667542) combined with N-octylpyrrolidone (NOP), can effectively solubilize Fmoc-protected amino acids and swell common SPPS resins. nih.gov The goal is to find sustainable solvents that are compatible with all stages of SPPS, from coupling and deprotection to washing, without compromising the efficiency and purity of the final peptide product. nih.gov These green approaches are directly applicable to the synthesis of peptides containing this compound, helping to reduce the environmental impact of producing these complex and valuable molecules.

Table 2: Comparison of Traditional vs. Green Solvents in SPPS

SolventClassificationKey Properties/Issues
N,N-Dimethylformamide (DMF)Traditional / HazardousExcellent solubilizing properties, but classified as a substance of very high concern (SVHC) due to reprotoxicity. nih.gov
N-Methyl-2-pyrrolidone (NMP)Traditional / HazardousSimilar to DMF, also has reprotoxic properties. nih.gov
Dichloromethane (DCM)Traditional / HazardousCommonly used but is a suspected carcinogen and environmental pollutant. nih.gov
2-Methyltetrahydrofuran (2-MeTHF)Green AlternativeDerived from renewable resources, effective for coupling and Fmoc removal, but can be more expensive. nih.gov
Ethyl Acetate (EtOAc)Green AlternativeEnvironmentally benign solvent, often used in combination with other green solvents for washing steps. nih.gov
Anisole/N-octylpyrrolidone (NOP)Green Alternative (Mixture)A novel green solvent mixture shown to be effective for solubilizing amino acids and swelling resins. nih.gov

The synthesis of N-methylated peptides can be challenging. While incorporating pre-synthesized building blocks like this compound is a common strategy, an alternative is to perform the N-methylation directly on the resin-bound peptide. researchgate.net This has led to the development of innovative protecting group strategies.

One of the most effective on-resin methods is based on the work of Fukuyama and later adapted by Miller, Scanlan, and Biron-Kessler. researchgate.net This procedure involves three steps:

Sulfonylation: The free α-amino group on the growing peptide chain is protected with a 2-nitrobenzenesulfonyl (o-NBS) group. researchgate.net

Methylation: The now acidic N-H bond of the sulfonamide is methylated using a methylating agent like methyl iodide or dimethyl sulfate (B86663). researchgate.net

Desulfonylation: The o-NBS group is removed to liberate the N-methylated amine, which is then ready for the next coupling step. researchgate.net

This approach avoids the need to synthesize and purify individual Fmoc-N-Me-amino acids, which can be expensive and time-consuming. researchgate.net Future research in this area focuses on developing new protecting groups that are even more efficient and orthogonal, minimizing side reactions and being compatible with a wider range of amino acid side chains. The development of enzymatic methods for N-methylation is also an emerging frontier, potentially offering unparalleled specificity for modifying peptides. nih.gov

A significant bottleneck in the widespread use of N-methylated peptides in research and drug development is the limited commercial availability and high cost of the required Fmoc-N-Me-amino acid building blocks. researchgate.net While derivatives for common amino acids like Alanine and Leucine are available, the selection for those with complex side chains is much smaller. researchgate.net

This limitation drives research in two main directions. The first is the development of more robust and scalable on-resin methylation protocols, as discussed previously, which bypass the need for pre-formed monomers entirely. researchgate.net The second is the innovation of more efficient and cost-effective methods for the chemical synthesis of Fmoc-N-Me-amino acids in solution. researchgate.net A recently developed protocol utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, allowing for a facile solid-phase synthesis of the Fmoc-N-Me-AA-OH monomers themselves. researchgate.net As such methods become more widespread, the library of commercially available N-methylated building blocks is expected to expand, making these valuable tools more accessible to the scientific community and accelerating the development of novel peptide-based therapeutics. researchgate.netnih.gov

Q & A

Q. What are the recommended protocols for preparing stable stock solutions of Fmoc-N-Me-Tyr(tBu)-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :
    • Solvent Selection : Use DMSO for initial dissolution due to its high polarity. For aqueous systems, prepare a master mix of DMSO:PEG300:Tween80:saline (e.g., 5:30:5:60 ratio) to avoid precipitation .
    • Preparation Steps :

Heat the compound to 37°C to enhance solubility.

Sonicate for 10–15 minutes to ensure homogeneity.

Aliquot and store at -80°C (6-month stability) or -20°C (1-month stability) to prevent freeze-thaw degradation .

  • Critical Note : Confirm solubility via visual clarity and HPLC analysis post-reconstitution.

Q. How should researchers handle storage and stability challenges for this compound?

  • Methodological Answer :
    • Storage Conditions :
  • Short-term : -20°C in airtight, light-protected vials.
  • Long-term : -80°C with desiccants to minimize hydrolysis .
    • Stability Monitoring :
  • Perform monthly HPLC checks for purity (>98%) using a C18 column (acetonitrile/water gradient) .
  • Discard if particulate formation or discoloration occurs.

Q. What experimental strategies mitigate solubility issues during in vivo administration of this compound?

  • Methodological Answer :
    • Formulation : Use non-aqueous solvents (e.g., 10% DMSO + 40% PEG300 + 50% saline) for intraperitoneal injections .
    • Validation : Test bioavailability via LC-MS/MS plasma profiling post-administration in model organisms (e.g., rodents).

Advanced Research Questions

Q. How can researchers resolve low coupling efficiency of this compound in automated SPPS?

  • Methodological Answer :
    • Activation Optimization : Use HATU (1.5 equiv) with DIEA (3 equiv) in DMF for 2 hours to enhance acylation .
    • Double Coupling : Repeat the coupling step with fresh reagents if HPLC-MS shows <95% incorporation .
    • Side Reaction Mitigation : Monitor for N-methylation-induced steric hindrance by comparing reaction kinetics with non-methylated analogs .

Q. What analytical techniques validate the stereochemical integrity of this compound in complex peptide sequences?

  • Methodological Answer :
    • Chiral HPLC : Use a Chirobiotic T column (25°C, 1 mL/min flow rate) with ethanol/hexane mobile phase to resolve enantiomeric impurities .
    • Circular Dichroism (CD) : Compare the CD spectrum of synthesized peptides against reference standards to confirm retained chirality .
    • NMR Analysis : Assign peaks for the tert-butyl (δ 1.3 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm) to confirm structural integrity .

Q. How do researchers address contradictions in reported solubility data for this compound across different solvent systems?

  • Methodological Answer :
    • Systematic Screening : Test solubility in 10+ solvent blends (e.g., DMF/DCM, THF/DMSO) using a high-throughput microplate assay .
    • Data Reconciliation : Cross-validate results with computational models (e.g., COSMO-RS) to predict solvent compatibility .
    • Documentation : Publish solvent-specific solubility tables (e.g., 21.1 mg/mL in DMSO at 25°C) to standardize protocols .

Q. What quality control (QC) measures ensure batch-to-batch consistency of this compound?

  • Methodological Answer :
    • COA Review : Verify ≥98% purity via HPLC (UV detection at 254 nm) and residual solvent analysis (GC-MS) .
    • Lot Comparison : Perform FT-IR spectroscopy to detect subtle structural variations (e.g., tert-butyl group stability) .
    • In-House Validation : Replicate critical peptide syntheses using new batches to assess performance parity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.